molecular formula C10H10N2 B2403871 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile CAS No. 4695-90-3

5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile

Cat. No. B2403871
CAS RN: 4695-90-3
M. Wt: 158.204
InChI Key: VJLKUUUZAYFPAY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile is a chemical compound with the CAS Number: 4695-90-3 . It has a molecular weight of 158.2 and its IUPAC name is 5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile . The compound is in powder form .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile involves the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal . Depending on the reaction conditions, this transformation leads to different results . When the starting reagents are refluxed without a solvent, 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is formed . Refluxing in benzene leads to 2-cyano-3-(dimethylamino)prop-2-enethioamide .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile is 1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h6-7H,1-4H2 . The InChI key is VJLKUUUZAYFPAY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile is a powder that is stored at room temperature . It has a molecular weight of 158.2 .

Scientific Research Applications

properties

IUPAC Name

5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLKUUUZAYFPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=NC=C2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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